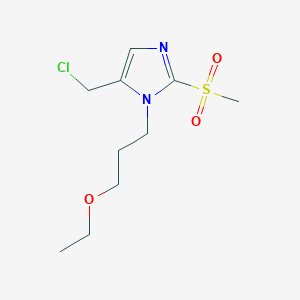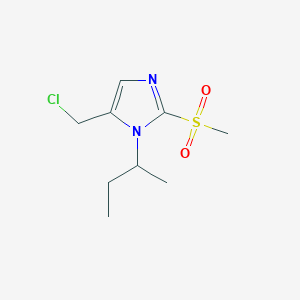
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole (1-BCMI) is an organic compound with a unique structure consisting of a butan-2-yl group attached to a five-membered ring containing a chloromethyl, a methanesulfonyl, and a 1H-imidazole group. This compound has a wide range of uses in scientific research and has been used in multiple different studies, including those related to drug design and synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a wide range of applications in scientific research. It has been used in drug design and synthesis, as a building block for the synthesis of other organic compounds, and as a catalyst in organic reactions. Additionally, it has been used in the study of biochemistry, as it has been found to interact with the enzyme cyclooxygenase-2 to inhibit the production of prostaglandins. It has also been used in studies of physiology, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Mecanismo De Acción
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to interact with the enzyme cyclooxygenase-2 (COX-2) to inhibit the production of prostaglandins. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces prostaglandins. Additionally, 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of nerve impulses. This inhibition is thought to be due to the ability of the compound to form a covalent bond with the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces acetylcholine.
Biochemical and Physiological Effects
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to have a range of biochemical and physiological effects. In terms of biochemistry, it has been found to inhibit the production of prostaglandins by binding to the active site of the enzyme cyclooxygenase-2. In terms of physiology, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, it has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a potent inhibitor of both cyclooxygenase-2 and acetylcholinesterase, making it a useful tool for studying the biochemistry and physiology of these enzymes. However, there are some limitations to using 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in lab experiments. For example, it is a relatively unstable compound, which can make it difficult to store and transport. Additionally, it can be toxic if ingested in large quantities, so it should be handled with care.
Direcciones Futuras
There are a number of possible future directions for research involving 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential use as a drug or therapeutic agent. Additionally, further research could be conducted into the synthesis of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole and other related compounds. Additionally, further research could be conducted into the use of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole as a catalyst in organic reactions, as well as its potential use as a building block for the synthesis of other organic compounds. Finally, further research could be conducted into the potential therapeutic applications of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, such as its use as an anti-inflammatory or analgesic agent.
Métodos De Síntesis
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chlorobutan-2-ol and 1-methanesulfonyl-3-imidazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then converted to the desired 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole compound by acidification.
Propiedades
IUPAC Name |
1-butan-2-yl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-4-7(2)12-8(5-10)6-11-9(12)15(3,13)14/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLMGPYRVVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

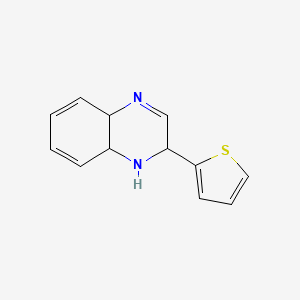
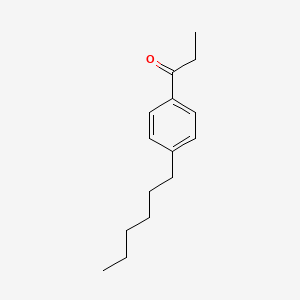
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
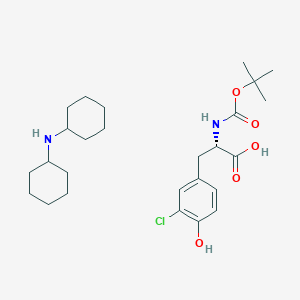


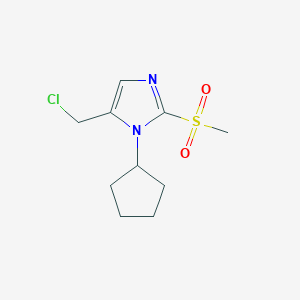
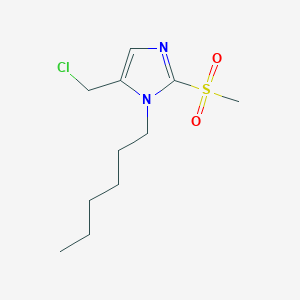

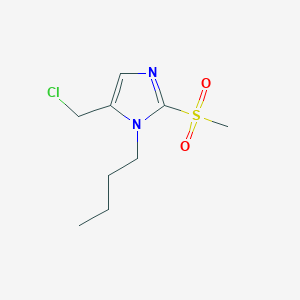
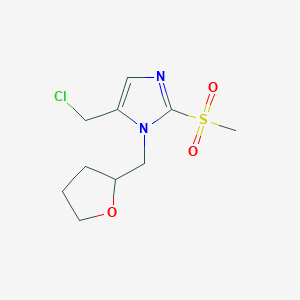
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
